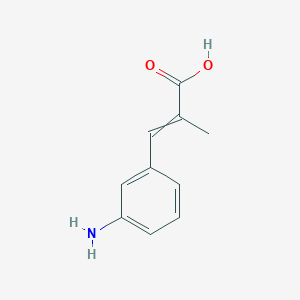
3-Phenylacrylaldehyde N-phenylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylacrylaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C₁₆H₁₅N₃S. Its CAS number is 72488-61-0, and its molecular weight is approximately 281.38 g/mol . This compound belongs to the class of thiosemicarbazones, which are derivatives of thiosemicarbazide.
Métodos De Preparación
Synthetic Routes:: The synthesis of 3-Phenylacrylaldehyde N-phenylthiosemicarbazone involves the condensation of 3-phenylacrylaldehyde with N-phenylthiosemicarbazide. The reaction proceeds under mild conditions and typically occurs in a solvent such as ethanol or methanol.
Reaction Conditions::- Reactants: 3-phenylacrylaldehyde, N-phenylthiosemicarbazide
- Solvent: Ethanol or methanol
- Temperature: Room temperature
- Reaction time: A few hours
Industrial Production Methods:: While industrial-scale production methods for this compound are limited, researchers often prepare it in the laboratory for specific applications.
Análisis De Reacciones Químicas
3-Phenylacrylaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents on the phenyl rings can be replaced. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with altered functional groups or substitution patterns.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it relevant for studies involving cell lines or organisms.
Medicine: Researchers explore its potential as an antitumor or antimicrobial agent.
Industry: It could serve as a precursor for pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The exact mechanism by which 3-Phenylacrylaldehyde N-phenylthiosemicarbazone exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
While 3-Phenylacrylaldehyde N-phenylthiosemicarbazone is unique in its structure, similar compounds include:
- Other thiosemicarbazones with varying substituents on the phenyl rings.
2-Methyl-3-Phenylacrylaldehyde N-phenylthiosemicarbazone: (CAS: 479364-29-9) .
Propiedades
Número CAS |
72488-61-0 |
|---|---|
Fórmula molecular |
C16H15N3S |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-phenyl-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C16H15N3S/c20-16(18-15-11-5-2-6-12-15)19-17-13-7-10-14-8-3-1-4-9-14/h1-13H,(H2,18,19,20)/b10-7+,17-13+ |
Clave InChI |
VUSJWJPMCCHPMX-UVZCHINQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NNC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12011420.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011425.png)

![N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011439.png)





![(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)
